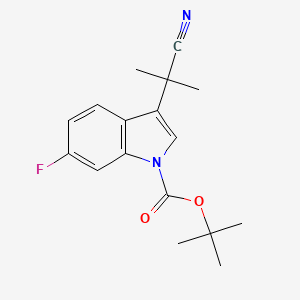
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate is a synthetic organic compound with the molecular formula C17H20FN2O2. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluoro group and a cyano group in its structure makes it a valuable intermediate in various chemical reactions and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of fluoroindole ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can enhance binding affinity to biological targets. The indole core is known to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
- tert-Butyl 3-(2-cyanopropan-2-yl)-5-fluoro-1H-indole-1-carboxylate
- tert-Butyl 3-(2-cyanopropan-2-yl)-7-fluoro-1H-indole-1-carboxylate
Uniqueness
The presence of the fluoro group at the 6-position in tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate distinguishes it from other similar compounds. This specific positioning can influence its chemical reactivity and biological activity, making it a unique compound for specific applications.
Propriétés
Formule moléculaire |
C17H19FN2O2 |
|---|---|
Poids moléculaire |
302.34 g/mol |
Nom IUPAC |
tert-butyl 3-(2-cyanopropan-2-yl)-6-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C17H19FN2O2/c1-16(2,3)22-15(21)20-9-13(17(4,5)10-19)12-7-6-11(18)8-14(12)20/h6-9H,1-5H3 |
Clé InChI |
SAYUPNOAOREHPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)C(C)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)
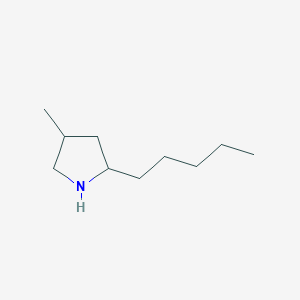
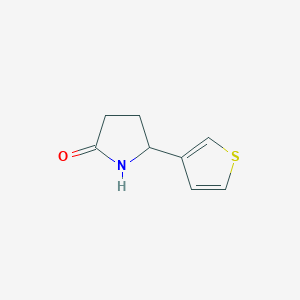
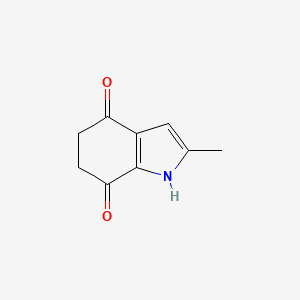
![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)

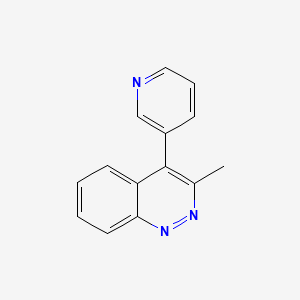
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)
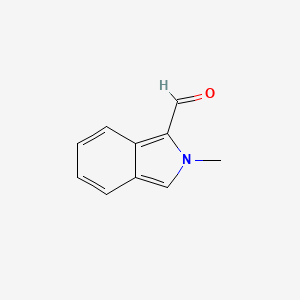
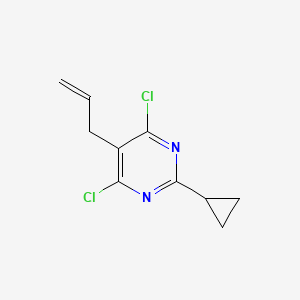
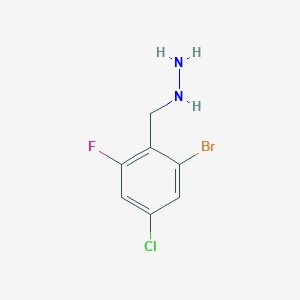
![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)

